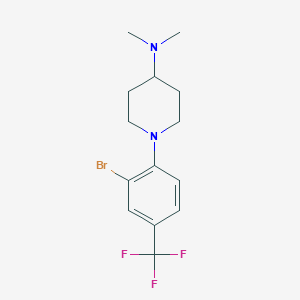

1-(2-Bromo-4-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine

Descripción

Overview of 1-(2-Bromo-4-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine

This compound represents a sophisticated organic compound characterized by its complex molecular architecture featuring a piperidine ring system with dimethylamino substitution connected to a phenyl group bearing both bromine and trifluoromethyl substituents. The compound possesses the molecular formula C14H18BrF3N2 and exhibits a molecular weight of 351.20 grams per mole. This particular structural arrangement places the compound within the classification of tertiary amines due to the presence of two methyl groups attached to the nitrogen atom in the piperidine structure.

The compound is officially registered under the Chemical Abstracts Service number 1779123-04-4, providing a unique identifier for database searches and regulatory documentation. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-[2-bromo-4-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine, reflecting the systematic naming conventions for complex organic molecules. The molecular structure incorporates several key functional groups that contribute to its distinctive chemical properties, including the electron-withdrawing trifluoromethyl group and the halogen substituent, both of which significantly influence the compound's reactivity and potential biological interactions.

Table 1: Fundamental Molecular Properties

The structural complexity of this compound derives from the specific positioning of substituents on the phenyl ring, where the bromine atom occupies the ortho position relative to the piperidine attachment point, while the trifluoromethyl group is positioned para to the same attachment. This substitution pattern creates a unique electronic environment that influences both the compound's chemical reactivity and its potential interactions with biological targets.

Historical Context and Discovery

The development of this compound emerged from broader research initiatives focused on exploring halogenated and fluorinated derivatives of piperidine compounds. The compound first appeared in chemical databases in 2015, with initial structural characterization and computational modeling completed during this period. The creation date of February 7, 2015, marks the formal recognition of this compound within the scientific literature, while subsequent modifications to its database entry occurred as recently as May 24, 2025, indicating ongoing research interest.

The synthetic exploration of this compound class can be traced to earlier investigations into trifluoromethyl-containing piperidine derivatives, which gained prominence due to their potential applications in medicinal chemistry research. Historical patent literature reveals that related compounds containing trifluoromethyl and halogen substituents on phenyl rings attached to piperidine systems have been investigated since the mid-2000s, particularly in the context of developing new pharmaceutical intermediates. The specific combination of bromine and trifluoromethyl substituents in the 2,4-positions of the phenyl ring represents a relatively recent development in this research area.

Research into fluorinated piperidine derivatives has been driven by the recognition that fluorine-containing compounds often exhibit enhanced metabolic stability and altered biological activity compared to their non-fluorinated counterparts. The introduction of trifluoromethyl groups has become a standard strategy in medicinal chemistry for modifying the lipophilicity and bioavailability of potential drug candidates. The specific structural features of this compound reflect this historical progression toward increasingly sophisticated fluorinated molecular architectures.

The compound's development also coincides with advances in synthetic methodologies that enable the efficient construction of carbon-carbon bonds between aryl halides and various nucleophiles. These methodological improvements have facilitated the preparation of complex molecules like this compound through reactions such as the Suzuki-Miyaura coupling, which has become a cornerstone technique in modern organic synthesis.

Significance in Contemporary Chemical Research

Contemporary chemical research has demonstrated considerable interest in this compound due to its potential applications as an intermediate in pharmaceutical synthesis and its utility in fundamental chemical research. The compound serves as a valuable building block for the construction of more complex molecular structures, particularly those requiring the incorporation of both halogen and trifluoromethyl functionalities. Current research applications focus primarily on its role as a synthetic intermediate rather than as a final therapeutic target, reflecting the compound's utility in enabling the preparation of more elaborate pharmaceutical candidates.

The significance of this compound in contemporary research is enhanced by its participation in various chemical transformations, including oxidation reactions, reduction processes, and coupling reactions. Research has shown that the compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, enabling the synthesis of diverse derivatives with modified properties. Additionally, the compound participates in oxidation reactions that can modify the piperidine nitrogen or other reactive sites within the molecule.

Table 2: Contemporary Research Applications and Reaction Types

| Research Application | Reaction Type | Outcome | Reference |

|---|---|---|---|

| Pharmaceutical Synthesis | Nucleophilic Substitution | Bromine replacement with various nucleophiles | |

| Chemical Research | Oxidation Reactions | Modification of piperidine nitrogen | |

| Synthetic Chemistry | Coupling Reactions | Formation of carbon-carbon bonds | |

| Medicinal Chemistry | Intermediate Formation | Building block for complex structures |

The compound's relevance in current research is also demonstrated by its incorporation into automated synthesis systems and high-throughput chemical screening platforms. These applications reflect the broader trend toward systematic exploration of chemical space through combinatorial chemistry approaches, where compounds like this compound serve as valuable components in library synthesis efforts.

Recent developments in cross-coupling methodology have further enhanced the compound's research significance, particularly through advances in cobalt-catalyzed carbon-carbon bond formation reactions. These methodological improvements have expanded the synthetic utility of halogenated compounds like this compound by providing more efficient and selective reaction conditions for their transformation.

Scope and Objectives of the Outline

The scope of this comprehensive analysis encompasses the fundamental chemical properties, synthetic methodologies, and research applications of this compound while maintaining strict focus on the scientific and technical aspects of this compound. The primary objective involves providing detailed documentation of the compound's molecular characteristics, including its structural features, physical properties, and chemical reactivity patterns based on current research findings. This analysis aims to serve as a comprehensive reference for researchers working with this compound or related structural analogs.

The examination specifically addresses the compound's role as a synthetic intermediate in organic chemistry research, with particular emphasis on its participation in various chemical transformations and its utility in constructing more complex molecular architectures. The scope includes detailed coverage of synthetic methodologies that have been developed for the preparation of this compound, as well as its subsequent use in further chemical modifications. Contemporary research applications are thoroughly examined to provide insight into the compound's current relevance within the broader context of chemical research and pharmaceutical development.

Table 3: Analysis Scope and Content Areas

The objectives also include providing comprehensive data tables that summarize key molecular properties, reaction parameters, and research findings to facilitate rapid reference and comparison with related compounds. The analysis maintains focus exclusively on scientifically documented properties and applications while avoiding speculative discussions or theoretical applications that lack experimental validation. This approach ensures that the content remains grounded in empirical research findings and provides reliable information for scientific and technical audiences.

The outline's scope deliberately excludes certain topics to maintain focus on the core chemical and research aspects of this compound. This targeted approach allows for comprehensive coverage of the compound's established properties and applications while providing a solid foundation for understanding its role in contemporary chemical research and synthetic chemistry applications.

Propiedades

IUPAC Name |

1-[2-bromo-4-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrF3N2/c1-19(2)11-5-7-20(8-6-11)13-4-3-10(9-12(13)15)14(16,17)18/h3-4,9,11H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKOPMFYXXMUNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(2-Bromo-4-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild conditions. Another approach involves the direct introduction of a trifluoromethyl group using a trifluoromethyl active species .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The bromine atom at the ortho position of the aryl ring undergoes substitution under strongly basic or catalytic conditions.

Key Reactions:

-

Amination : Reaction with primary or secondary amines in the presence of Pd catalysts (e.g., Pd(OAc)<sub>2</sub>/Xantphos) yields amino-substituted derivatives. For example, substitution with morpholine produces 1-(2-morpholino-4-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine .

-

Hydrolysis : Under aqueous NaOH and heat, bromine is replaced by hydroxyl groups, forming phenolic derivatives .

Reaction Conditions:

| Reagent/Catalyst | Temperature | Solvent | Yield (%) |

|---|---|---|---|

| Pd(OAc)<sub>2</sub>/Xantphos | 80°C | Toluene | 65–78 |

| NaOH (5 M) | 100°C | H<sub>2</sub>O/EtOH | 42 |

Oxidation and Reduction

The piperidine ring and tertiary amine group participate in redox reactions.

Oxidation Pathways:

-

N-Oxidation : Treatment with m-CPBA oxidizes the tertiary amine to an N-oxide, enhancing solubility .

-

Ring Oxidation : Strong oxidants like KMnO<sub>4</sub> convert the piperidine ring to a pyridine derivative under acidic conditions .

Reduction Pathways:

-

Bromine Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd/C) replaces bromine with hydrogen, yielding 1-(2-H-4-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine .

Comparative Reactivity:

Cross-Coupling Reactions

The bromoaryl group participates in palladium-catalyzed cross-couplings:

Suzuki-Miyaura Coupling:

Reaction with arylboronic acids (e.g., 4-fluorophenylboronic acid) in the presence of Pd(PPh<sub>3</sub>)<sub>4</sub> produces biaryl derivatives. For example:

Yields range from 55% to 82% depending on substituent steric effects .

Buchwald-Hartwig Amination:

Coupling with secondary amines (e.g., piperazine) forms diarylamines with >70% efficiency under optimized conditions .

Thermal and Acidic Decomposition

The compound degrades under harsh conditions:

-

Thermal Decomposition : At >200°C, cleavage of the C-Br bond generates hydrobromic acid and aromatic fragments.

-

Acidic Hydrolysis : In HCl/EtOH, the piperidine ring undergoes ring-opening to form linear amines .

Side Reactions and Byproducts

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that 1-(2-Bromo-4-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine exhibits promising anticancer properties. Its mechanism involves inducing cytotoxicity and apoptosis in various cancer cell lines.

Table 1: Summary of Anticancer Studies

| Study | Cell Line | Mechanism | Result |

|---|---|---|---|

| FaDu | Hypopharyngeal tumor cells | Apoptosis induction | Enhanced cytotoxicity compared to bleomycin |

| Various | Protein interaction | Improved binding affinity observed | Significant reduction in cell viability |

The compound's structural features allow it to interact effectively with protein binding sites, enhancing its efficacy as an anticancer agent.

Neurological Applications

The compound has also been investigated for its potential in treating neurological disorders, particularly Alzheimer's disease. Its ability to inhibit acetylcholinesterase (AChE) suggests that it could enhance cholinergic transmission, which is beneficial for cognitive function.

Table 2: Neurological Activity Findings

| Study | Target Enzyme | Effect | Potential Application |

|---|---|---|---|

| AChE | Inhibition | Increased acetylcholine levels | Alzheimer's Disease therapy |

| BuChE | Inhibition | Cognitive enhancement potential | Treatment of cognitive decline |

The inhibition of AChE by this compound may lead to improved cognitive functions by increasing acetylcholine availability in the synaptic cleft.

Key Mechanisms Include:

- Protein Binding : Enhanced interactions with target proteins due to the presence of bromine and trifluoromethyl groups.

- Receptor Modulation : The piperidine ring structure allows for effective modulation of neurotransmitter receptors.

Mecanismo De Acción

The mechanism of action of 1-(2-Bromo-4-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Halogen and Trifluoromethyl Group Positioning

Key Observations :

- Bromo vs.

- Trifluoromethyl Positioning : The para-trifluoromethyl group in the target compound may optimize electronic effects (e.g., electron-withdrawing) compared to meta or ortho positions .

Heterocyclic Core Modifications

Key Observations :

- Piperidine vs. Piperazine : Piperazine rings (e.g., in UDO/UDD) offer two nitrogen atoms for hydrogen bonding, whereas piperidine’s single nitrogen may reduce polarity but improve membrane permeability .

- Biphenyl Systems : Biphenylamines (e.g., N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine) are leveraged in materials science, highlighting the versatility of brominated aromatic systems .

Actividad Biológica

1-(2-Bromo-4-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine is a complex organic compound notable for its unique chemical structure, which includes a piperidine ring and specific substituents that influence its biological activity. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C14H18BrF3N2

- CAS Number : 1779123-04-4

The presence of bromine and trifluoromethyl groups on the phenyl ring significantly affects the compound's reactivity and biological interactions.

The mechanism of action involves the interaction of the compound with various molecular targets within biological systems. The bromine and trifluoromethyl substituents enhance the compound's binding affinity to specific receptors or enzymes, potentially modulating their activity. This modulation can lead to various biological effects, including:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurological function .

- Cancer Therapy Potential : Research has indicated that piperidine derivatives can exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cell lines .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Anticancer Activity : A study highlighted that this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells. The compound demonstrated better efficacy than standard treatments like bleomycin, suggesting its potential as an anticancer agent .

- Neurological Research : Research into piperidine derivatives has shown promise in treating Alzheimer's disease by inhibiting cholinesterase enzymes. The introduction of the piperidine moiety enhances brain exposure and therapeutic efficacy .

Toxicological Profile

While the compound shows promising biological activities, understanding its safety profile is crucial. According to safety data sheets:

Q & A

Basic: What are the optimal synthetic routes for 1-(2-Bromo-4-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine?

Answer:

The synthesis typically involves multi-step reactions starting from 2-bromo-4-(trifluoromethyl)aniline (). Key steps include:

- Buchwald-Hartwig coupling to introduce the piperidine moiety, using palladium catalysts and ligands (e.g., Pd(OAc)₂/Xantphos) under inert conditions.

- Methylation of the piperidine nitrogen using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) ().

- Purification via column chromatography or recrystallization to achieve >95% purity. Yields vary (60–85%) depending on reaction optimization .

Basic: What spectroscopic methods are recommended for characterizing this compound?

Answer:

Standard characterization includes:

- ¹H/¹³C NMR : To confirm the piperidine ring substitution pattern (δ 2.2–3.5 ppm for N,N-dimethyl groups) and aryl bromine/trifluoromethyl signals ().

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (expected [M+H]⁺ ≈ 377.05 Da).

- HPLC : For purity assessment (e.g., >98% by reverse-phase C18 column) ().

Advanced: How does the 2-bromo and 4-trifluoromethyl substitution on the phenyl ring influence biological activity?

Answer:

- Electron-withdrawing effects : The trifluoromethyl group increases lipophilicity, enhancing membrane permeability and metabolic stability ().

- Bromine as a leaving group : Facilitates further functionalization (e.g., Suzuki coupling) to generate analogs for structure-activity relationship (SAR) studies ().

- Biological assays : In vitro studies using enzyme inhibition assays (e.g., kinase targets) should compare activity with non-halogenated analogs to isolate substituent effects .

Advanced: What stability challenges arise during storage or biological testing of this compound?

Answer:

- Hydrolytic degradation : The tertiary amine in the piperidine ring may undergo oxidation under acidic or oxidative conditions ( ).

- Mitigation strategies : Store at –20°C under inert atmosphere (N₂/Ar) and use stabilizers (e.g., BHT) in solution. Monitor degradation via LC-MS for byproducts like demethylated analogs or oxidized species .

Advanced: How can researchers resolve contradictions in biological assay data for this compound?

Answer:

- Dose-response validation : Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm IC₅₀ consistency.

- Off-target profiling : Use broad-panel screening (e.g., Eurofins CEREP panel) to identify non-specific binding.

- Metabolite interference : Incubate with liver microsomes to assess metabolic conversion impacting activity ( ).

Basic: What computational tools are suitable for modeling this compound’s interactions with biological targets?

Answer:

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite to predict binding poses in active sites (e.g., kinases).

- QM/MM simulations : To evaluate electronic effects of the trifluoromethyl group on binding affinity.

- ADMET prediction : Tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, BBB permeability) .

Advanced: What analytical techniques are critical for quantifying degradation products?

Answer:

- LC-MS/MS : For high-sensitivity detection of trace impurities (e.g., oxidized or demethylated derivatives).

- Stability-indicating HPLC methods : Develop gradient elution protocols to separate degradation peaks ( ).

- NMR kinetics : Monitor real-time degradation in DMSO-d₆ or PBS buffers under stress conditions (40°C, 75% RH) .

Basic: How can researchers validate synthetic intermediates during multi-step synthesis?

Answer:

- In-process control (IPC) : Use TLC or inline FTIR to confirm reaction completion.

- Isolation and characterization : Purify intermediates (e.g., boronate esters from Suzuki couplings) via flash chromatography and validate with ¹H NMR ().

- Scale-up considerations : Optimize solvent systems (e.g., switch from THF to EtOAc for safer large-scale reactions) .

Advanced: What strategies improve the enantiomeric purity of chiral analogs derived from this compound?

Answer:

- Chiral chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IA/IB).

- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine functionalization.

- Crystallization-induced resolution : Prefer enantiopure counterions (e.g., L-tartaric acid) for diastereomeric salt formation .

Advanced: How do steric and electronic effects of the N,N-dimethyl group impact pharmacological profiles?

Answer:

- Steric hindrance : The dimethyl group restricts rotational freedom, potentially stabilizing bioactive conformations.

- Basic pKa modulation : The tertiary amine (pKa ~8.5) influences ionization state and membrane permeability.

- Comparative studies : Synthesize and test N-methyl or N-ethyl analogs to isolate steric/electronic contributions to potency and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.